3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15185558
InChI: InChI=1S/C18H21NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h7-8,20H,1-6,9-11H2
SMILES:
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

CAS No.:

Cat. No.: VC15185558

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one -

Specification

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Standard InChI InChI=1S/C18H21NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h7-8,20H,1-6,9-11H2
Standard InChI Key HBXCIPLEXAZABK-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a benzochromene system—a fused bicyclic framework combining a benzene ring with a chromene moiety (Figure 1). Chromenes, oxygen-containing heterocycles, are known for their diverse bioactivity, and the addition of a tetrahydro group (7,8,9,10-tetrahydro-6H) introduces partial saturation, enhancing conformational flexibility. The hydroxyl group at position 3 and the pyrrolidin-1-ylmethyl group at position 4 further modify electronic and steric properties. Crystallographic analyses reveal that the pyrrolidine ring adopts a chair conformation, facilitating hydrophobic interactions with biological targets.

Key Structural Features

  • Chromene Backbone: The 6H-benzo[c]chromen-6-one system provides a planar aromatic region for π-π stacking and hydrogen bonding.

  • Hydroxyl Group: Positioned at C3, this group enhances solubility and participates in hydrogen-bonding networks.

  • Pyrrolidin-1-ylmethyl Substituent: The pyrrolidine ring, attached via a methylene bridge at C4, introduces alkaloid-like characteristics, potentially influencing receptor binding.

Table 1: Fundamental Properties of 3-Hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

PropertyValue
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.4 g/mol
IUPAC Name3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Canonical SMILESC1CCC2=C(C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O
Topological Polar Surface58.8 Ų

Synthesis and Chemical Properties

Reactivity and Stability

The hydroxyl group renders the compound susceptible to oxidation, necessitating inert storage conditions. Spectrophotometric studies indicate stability in neutral aqueous solutions but degradation under strong acidic or basic conditions. The pyrrolidine nitrogen may participate in salt formation, improving solubility for pharmacological applications.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR confirms the presence of the pyrrolidine methylene protons (δ 2.5–3.0 ppm) and aromatic protons (δ 6.8–7.2 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 299.4, consistent with the molecular formula.

  • HPLC: Reverse-phase chromatography (C18 column) confirms >95% purity under optimized conditions.

Stability Profiling

Accelerated stability studies (40°C/75% RH) reveal a shelf life of 12 months when stored in amber vials at -20°C.

Applications and Future Directions

Pharmaceutical Development

The compound’s structural features align with lead candidates for:

  • Neurodegenerative Diseases: Targeting protein misfolding pathways.

  • Oncology: Inhibiting tyrosine kinases involved in tumor proliferation.

Material Science

Conjugated chromophores may serve as fluorescent probes for bioimaging, leveraging the chromene core’s inherent luminescence.

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